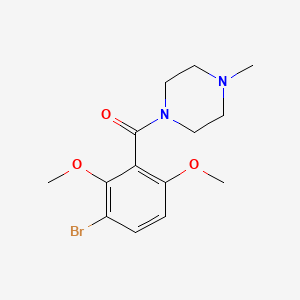
(3-Bromo-2,6-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-2,6-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C14H19BrN2O3 It is known for its unique structure, which includes a brominated aromatic ring and a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,6-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Bromination: The starting material, 2,6-dimethoxyphenol, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 3-position of the aromatic ring.
Methanone Formation: The brominated intermediate is then reacted with 4-methylpiperazine in the presence of a suitable base to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reaction with 4-methylpiperazine under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-2,6-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The methanone group can undergo hydrolysis to form corresponding carboxylic acids or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde derivative.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-2,6-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-Bromo-2,6-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and piperazine moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Bromo-2,5-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a different position of the methoxy group.
(5-Bromo-6-methylpyridin-2-yl)(4-methylpiperazin-1-yl)methanone: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
(3-Bromo-2,6-dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone is unique due to its specific substitution pattern on the aromatic ring and the presence of both bromine and piperazine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C14H19BrN2O3 |
|---|---|
Molekulargewicht |
343.22 g/mol |
IUPAC-Name |
(3-bromo-2,6-dimethoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H19BrN2O3/c1-16-6-8-17(9-7-16)14(18)12-11(19-2)5-4-10(15)13(12)20-3/h4-5H,6-9H2,1-3H3 |
InChI-Schlüssel |
MBMMIPSVRPBJCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


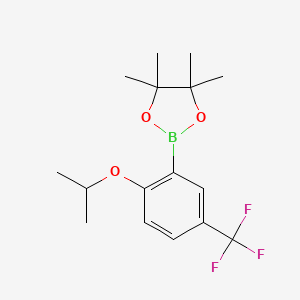
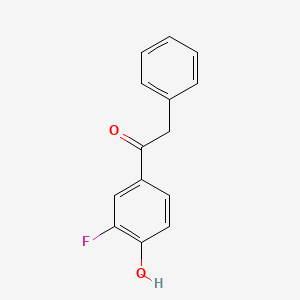
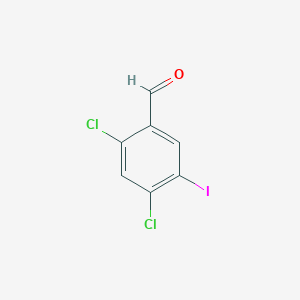
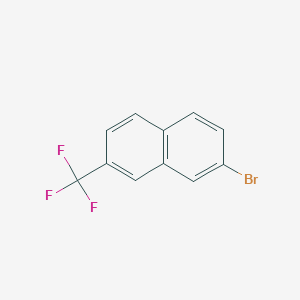
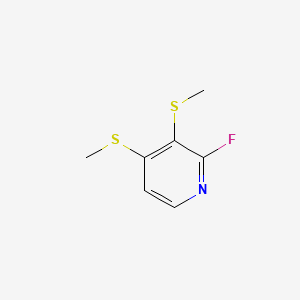
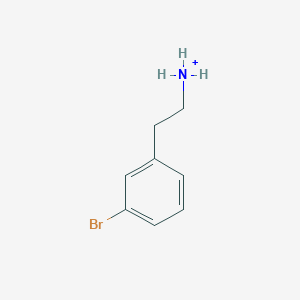
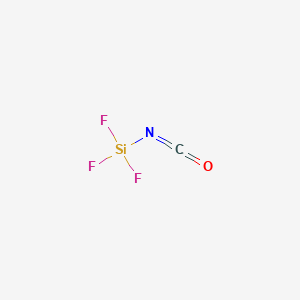
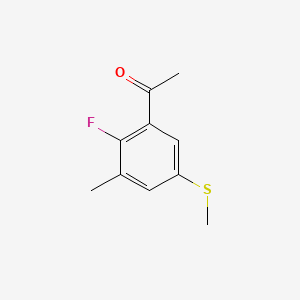
![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
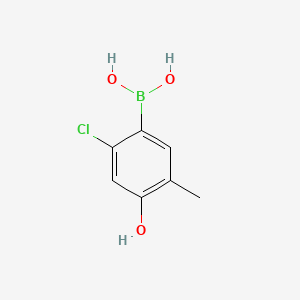
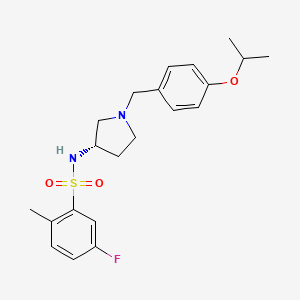

![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
